Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-
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Overview
Description
Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- is a synthetic compound characterized by a spirocyclic structure. This compound is part of the diazaspiro family, which is known for its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its chemical stability and lipophilicity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method includes the reaction of a suitable diazaspiro precursor with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the spirocyclic core, followed by functional group modifications to introduce the trifluoromethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecan-2-one: Similar spirocyclic structure but lacks the trifluoromethyl group.
1,9-Diazaspiro[5.5]undecane: Basic spirocyclic structure without additional functional groups.
Uniqueness
Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more stable and lipophilic compared to its analogs .
Biological Activity
Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-, also known by its CAS number 1027333-15-8, is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a diazaspiro structure, which contribute to its reactivity and interaction with biological targets. The molecular formula for this compound is C19H22F3N3O, indicating the presence of nitrogen atoms that may play a crucial role in its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H22F3N3O |
Molecular Weight | 365.39 g/mol |
CAS Number | 1027333-15-8 |
Biological Activity
Pharmacological Potential:
Research indicates that compounds containing the diazaspiro framework have shown promise in treating various conditions, including obesity, pain management, and disorders related to the immune system and cell signaling pathways . The trifluoromethyl group is known to enhance biological activity compared to non-fluorinated analogs.
Case Studies and Research Findings
- Anticancer Activity:
- Neuroactivity:
-
Binding Affinity Studies:
- Interaction studies utilizing techniques such as molecular docking and surface plasmon resonance (SPR) have demonstrated that Ethanone can bind selectively to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of Ethanone typically involves multi-step organic reactions that create the trifluoromethyl and diazaspiro components. Key steps may include:
- Formation of the diazaspiro framework through cyclization reactions.
- Introduction of the trifluoromethyl group via electrophilic substitution or other fluorination methods.
These synthetic pathways are essential for producing compounds with high purity and desired biological activity.
Properties
Molecular Formula |
C11H17F3N2O |
---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
1-(1,9-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)9(17)16-8-2-1-3-10(16)4-6-15-7-5-10/h15H,1-8H2 |
InChI Key |
UJIREJNCASFZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2(C1)CCNCC2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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